molecular formula C6H14ClNS B6221217 1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride CAS No. 2758000-16-5

1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride

Cat. No. B6221217
CAS RN: 2758000-16-5
M. Wt: 167.7
InChI Key:
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Description

1-(Methylsulfanyl)methylcyclobutan-1-amine hydrochloride, abbreviated as 1-MSMCH, is an organic compound that has been studied for its potential applications in laboratory experiments. It is a colorless, non-volatile solid that is insoluble in water and soluble in organic solvents. It is a cyclic amine with a sulfur atom in the ring. The compound is of interest due to its potential to be used in a variety of scientific research applications.

Mechanism of Action

1-MSMCH is believed to act as a proton acceptor in the reaction with methylsulfanylmethane. The sulfur atom in the ring is believed to be the active site of the reaction, as it is the site of proton transfer. The reaction is believed to occur via a SN2 mechanism, in which the sulfur atom acts as a nucleophile and attacks the carbon atom of the methylsulfanylmethane.
Biochemical and Physiological Effects
1-MSMCH has not been studied for its biochemical and physiological effects. Therefore, it is not known if the compound has any effects on the body.

Advantages and Limitations for Lab Experiments

1-MSMCH has several advantages for use in laboratory experiments. It is easy to synthesize, and it is a relatively stable compound. Additionally, it is soluble in organic solvents, which makes it easy to work with. However, the compound is insoluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

1-MSMCH has potential for further study in the areas of organic synthesis, polymer synthesis, and medicinal chemistry. It could be used as a building block for the synthesis of more complex molecules, such as peptides and peptidomimetics. Additionally, it could be studied for its potential applications in drug design and development. Finally, it could be studied for its potential biological effects, such as its effects on the body or its potential toxicity.

Synthesis Methods

1-MSMCH can be synthesized by an acid-catalyzed reaction of 1-bromocyclobutan-1-amine and methylsulfanylmethane. The reaction is performed in a mixture of acetonitrile and water, and the product is isolated as a white solid. The reaction is typically performed in the presence of a catalytic amount of hydrochloric acid.

Scientific Research Applications

1-MSMCH has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of heterocyclic compounds, such as thiophene and pyrrole derivatives. It has also been used as a building block for the synthesis of more complex molecules, such as peptides and peptidomimetics. Additionally, it has been used in the synthesis of polymers materials, such as polyurethanes, polyamides, and polyesters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride involves the reaction of cyclobutanone with methyl mercaptan followed by reduction of the resulting thioether with lithium aluminum hydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Cyclobutanone", "Methyl mercaptan", "Lithium aluminum hydride", "Hydrochloric acid" ], "Reaction": [ "Cyclobutanone is reacted with methyl mercaptan in the presence of a base such as sodium hydroxide to form 1-(methylsulfanyl)cyclobutan-1-ol.", "The resulting thioether is then reduced with lithium aluminum hydride to form 1-[(methylsulfanyl)methyl]cyclobutan-1-amine.", "Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt of 1-[(methylsulfanyl)methyl]cyclobutan-1-amine." ] }

CAS RN

2758000-16-5

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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